5-Trifluoromethylbenzo[b]thiophene

Catalog No.
S730474
CAS No.
132896-18-5
M.F
C9H5F3S
M. Wt
202.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Trifluoromethylbenzo[b]thiophene

CAS Number

132896-18-5

Product Name

5-Trifluoromethylbenzo[b]thiophene

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene

Molecular Formula

C9H5F3S

Molecular Weight

202.2 g/mol

InChI

InChI=1S/C9H5F3S/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5H

InChI Key

VXLMZARIOJWWCJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CS2)C=C1C(F)(F)F

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(F)(F)F

Organic Synthesis:

5-Trifluoromethylbenzo[b]thiophene serves as a valuable building block in organic synthesis due to its unique structure and reactivity. The trifluoromethyl group (-CF₃) attached to the molecule acts as an electron-withdrawing group, influencing its chemical properties and making it susceptible to various reactions. Researchers utilize 5-Trifluoromethylbenzo[b]thiophene in the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and functional materials [].

Medicinal Chemistry:

The presence of the trifluoromethyl group and the heterocyclic ring system (benzo[b]thiophene) in 5-Trifluoromethylbenzo[b]thiophene makes it an attractive candidate for medicinal chemistry research. Scientists explore its potential as a core scaffold for designing and developing novel drugs due to its ability to interact with various biological targets []. Studies have shown that compounds containing this core structure exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties [, ].

Material Science:

5-Trifluoromethylbenzo[b]thiophene demonstrates potential applications in material science due to its interesting properties. The molecule exhibits good thermal stability, electrical conductivity, and self-assembly capabilities, making it a promising candidate for various materials. Researchers are exploring its use in the development of organic electronics, optoelectronic devices, and functional polymers [, ].

5-Trifluoromethylbenzo[b]thiophene is an aromatic compound characterized by a trifluoromethyl group attached to a benzo[b]thiophene structure. The molecular formula is C10H6F3SC_{10}H_6F_3S, and it features a fused ring system that combines a benzene ring with a thiophene ring, enhancing its chemical stability and biological activity. The trifluoromethyl group significantly influences the compound's electronic properties, making it a subject of interest in various fields, including medicinal chemistry and material science.

Typical for aromatic compounds, including:

  • Electrophilic Substitution Reactions: The trifluoromethyl group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Nucleophilic Reactions: The sulfur atom in the thiophene ring can participate in nucleophilic reactions, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to synthesize more complex molecular architectures.

Research indicates that derivatives of 5-trifluoromethylbenzo[b]thiophene exhibit significant biological activity. For example, compounds with this scaffold have been evaluated for their antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Several methods have been developed for synthesizing 5-trifluoromethylbenzo[b]thiophene:

  • Microwave-Assisted Synthesis: A rapid and efficient method involves the reaction of 2-fluoro-5-trifluoromethylbenzonitrile with methyl thioglycolate under microwave irradiation, yielding high purity and yield .
  • Silica Gel-Assisted Synthesis: This method utilizes silica gel as a catalyst to facilitate the cyclization of o-(alkylsulfanyl)(ethynyl)benzenes to form benzo[b]thiophenes .
  • Conventional Heating: Traditional heating methods can also be employed, although they generally require longer reaction times compared to microwave-assisted techniques.

5-Trifluoromethylbenzo[b]thiophene has several applications:

  • Pharmaceuticals: Its derivatives are being explored for their potential as antimicrobial agents and other therapeutic applications.
  • Material Science: The unique electronic properties imparted by the trifluoromethyl group make it suitable for use in organic electronics and photovoltaic materials.
  • Chemical Intermediates: It serves as a building block for synthesizing more complex compounds in organic synthesis.

Studies have shown that 5-trifluoromethylbenzo[b]thiophene interacts with various biological targets. Its derivatives have been screened against bacterial strains, leading to the identification of compounds with promising antimicrobial properties. These interactions highlight its potential role in developing new antibiotics or other therapeutic agents .

Several compounds share structural similarities with 5-trifluoromethylbenzo[b]thiophene. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
6-Trifluoromethylbenzo[b]thiopheneSimilar fused ringsDifferent position of trifluoromethyl group
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiopheneAmino-substitutedIncorporates an amino group enhancing reactivity
2-Fluoro-5-(trifluoromethyl)benzonitrileNitrile functionalityDifferent functional group affecting reactivity

The presence of the trifluoromethyl group at position five of the benzo[b]thiophene structure distinguishes it from other similar compounds, influencing both its chemical behavior and biological activity.

XLogP3

3.8

Wikipedia

5-(Trifluoromethyl)-1-benzothiophene

Dates

Modify: 2023-08-15

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